Spirost-5-en-1,3-diol
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Overview
Description
Spirost-5-en-1,3-diol is a steroidal sapogenin with the molecular formula C27H42O4. It is a naturally occurring compound found in various plant species, particularly those belonging to the Dioscorea genus. This compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spirost-5-en-1,3-diol typically involves the hydrolysis of glycosides derived from plant materials. One common method is the acid hydrolysis of pennogenin glycosides using 1 N H2SO4 in 96% ethanol at 100°C for 3 hours . This process yields the native aglycon, which can then be further purified.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from plant sources, followed by purification processes. The optimization of extraction methods is crucial to maximize yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Spirost-5-en-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Spirost-5-en-1,3-diol has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various steroidal compounds.
Biology: It has been studied for its role in cellular processes and signaling pathways.
Industry: It is used in the production of steroidal drugs and contraceptives.
Mechanism of Action
The mechanism of action of Spirost-5-en-1,3-diol involves its interaction with various molecular targets and pathways. It has been shown to inhibit key signaling pathways such as the PI3K/AKT pathway, which is involved in cell proliferation and survival . Additionally, it can modulate the activity of nuclear receptors such as PPARγ, which plays a role in metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Diosgenin: Another steroidal sapogenin with similar biological activities.
Ruscogenin: A compound with comparable molecular structure and therapeutic potential.
Tupichigenin: Found in the genus Tupistra, with similar pharmacological properties.
Uniqueness
Spirost-5-en-1,3-diol is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. Its diverse biological activities and potential therapeutic applications make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQIQBOGXYYATH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861973 |
Source
|
Record name | Spirost-5-en-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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